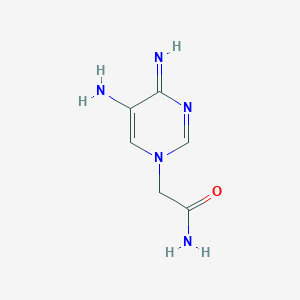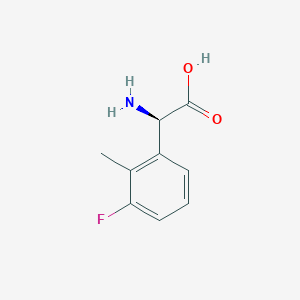
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is an organic compound with a complex structure that includes methoxy and methoxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the methoxybut-1-YN-1-YL group: This step involves the alkylation of a suitable precursor with a methoxybutyne derivative under basic conditions.
Introduction of the methoxymethoxy group: This is achieved through the protection of a phenol group using methoxymethyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxy)phenyl)acetate: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
Methyl 2-(3-(4-methoxybut-1-YN-1-YL)-4-(methoxymethoxy)phenyl)acetate is unique due to the presence of both methoxy and methoxymethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C16H20O5 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
methyl 2-[3-(4-methoxybut-1-ynyl)-4-(methoxymethoxy)phenyl]acetate |
InChI |
InChI=1S/C16H20O5/c1-18-9-5-4-6-14-10-13(11-16(17)20-3)7-8-15(14)21-12-19-2/h7-8,10H,5,9,11-12H2,1-3H3 |
InChI-Schlüssel |
QEFBZTZLARTDFM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC#CC1=C(C=CC(=C1)CC(=O)OC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


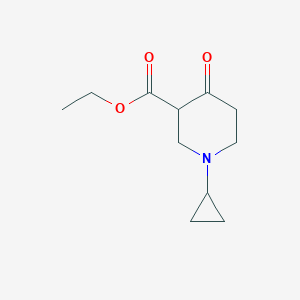


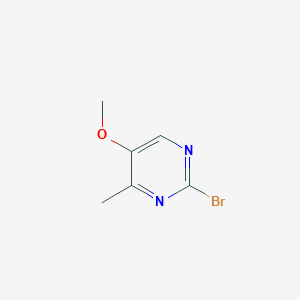
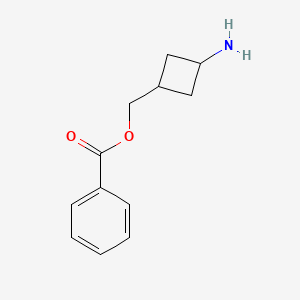
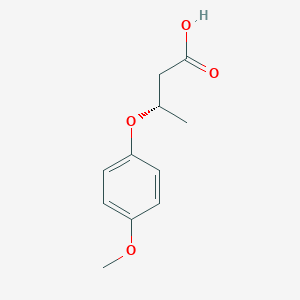
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
![5-Methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13098788.png)

![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)
